![molecular formula C16H21O2Si B14496388 (Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl CAS No. 63451-94-5](/img/structure/B14496388.png)
(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl is a chemical compound with the molecular formula C16H21O2Si It is characterized by the presence of a naphthalene ring attached to a silicon atom through two propan-2-yl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl typically involves the reaction of naphthalene derivatives with silicon-containing reagents. One common method is the reaction of naphthalene-1-ol with chlorosilanes in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction proceeds through the formation of a silyl ether intermediate, which is then purified by distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,4-dione derivatives.
Reduction: Reduction reactions can yield naphthalene-1-ol derivatives.
Substitution: The silyl ether groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, such as naphthalene-1,4-dione, naphthalene-1-ol, and halogenated naphthalenes.
科学的研究の応用
Chemistry
In chemistry, (Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl is used as a precursor for the synthesis of more complex organic molecules
Biology
The compound has potential applications in biological research, particularly in the study of silicon-based biochemistry. It can be used to investigate the interactions between silicon-containing molecules and biological systems, providing insights into the role of silicon in biological processes.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Silicon-containing compounds have been studied for their ability to enhance the bioavailability and stability of pharmaceutical agents, making this compound a candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as silicon-based polymers and coatings. Its ability to form stable silyl ether linkages makes it valuable in the development of high-performance materials with enhanced durability and resistance to environmental factors.
作用機序
The mechanism of action of (Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl involves its interaction with molecular targets through the formation of silyl ether bonds. These bonds can influence the reactivity and stability of the compound, allowing it to participate in various chemical and biological processes. The naphthalene ring provides a hydrophobic environment, which can facilitate interactions with hydrophobic regions of biological molecules, such as proteins and lipids.
類似化合物との比較
Similar Compounds
1,3-Bis(naphthalen-1-yloxy)propan-2-ol: This compound shares a similar naphthalene-based structure but differs in the presence of hydroxyl groups instead of silyl ether groups.
Propranolol: A beta-adrenergic blocker with a naphthalene ring, used as an antihypertensive and antianginal agent.
Naphthalene-1-ol: A simpler naphthalene derivative with a single hydroxyl group.
Uniqueness
(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl is unique due to its combination of a naphthalene ring and silyl ether groups. This structural feature imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
63451-94-5 |
|---|---|
分子式 |
C16H21O2Si |
分子量 |
273.42 g/mol |
InChI |
InChI=1S/C16H21O2Si/c1-12(2)17-19(18-13(3)4)16-11-7-9-14-8-5-6-10-15(14)16/h5-13H,1-4H3 |
InChIキー |
AAQUUXIMPOUYOB-UHFFFAOYSA-N |
正規SMILES |
CC(C)O[Si](C1=CC=CC2=CC=CC=C21)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14496306.png)

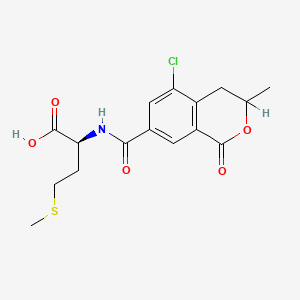
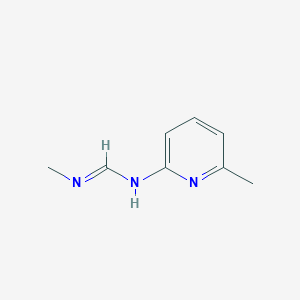
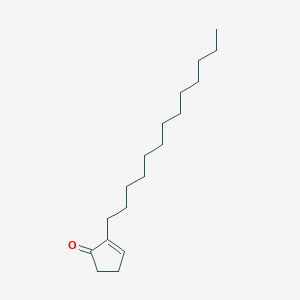

![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)
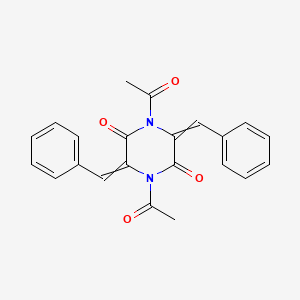
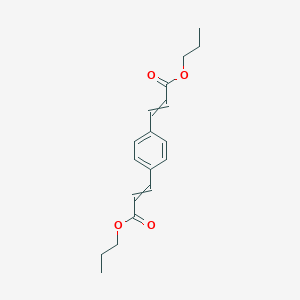
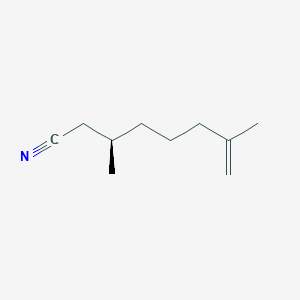
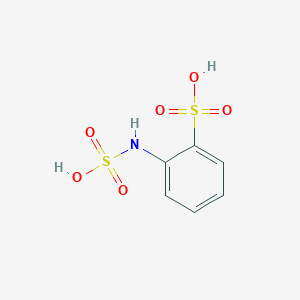
![Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate](/img/structure/B14496385.png)

